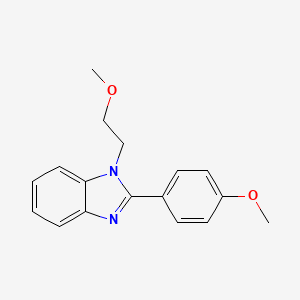
1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. The 2-methoxyethyl and 4-methoxyphenyl groups attached to the benzimidazole ring could potentially alter the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent. The introduction of the methoxyethyl and methoxyphenyl groups would likely involve subsequent steps, possibly through a substitution reaction .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a planar, aromatic, and electron-rich benzimidazole ring system. The methoxy groups attached to the ring are electron-donating, which could increase the electron density of the benzimidazole ring .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution, due to the electron-rich nature of the benzimidazole ring. The presence of the methoxy groups could further enhance the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substituents. In general, these compounds are relatively stable due to the aromaticity of the benzimidazole ring. The presence of the methoxy groups could potentially increase the solubility of the compound in polar solvents .科学的研究の応用
Anticancer and Antibacterial Activity
Benzimidazole derivatives, including those structurally related to 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole, have been extensively studied for their potential in anticancer therapy. Studies on palladium(II) and platinum(II) complexes containing benzimidazole ligands have shown these compounds to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells. These complexes demonstrate strong coordination bonds, suggesting their potential as anticancer compounds (Ghani & Mansour, 2011). Additionally, other benzimidazole derivatives have shown moderate cytotoxic effects towards HeLa cells, highlighting their selective anticancer activity (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Beyond anticancer properties, certain benzimidazole derivatives have been synthesized and characterized for their antibacterial activities. These derivatives have been evaluated against various bacterial strains, suggesting their potential as antimicrobial agents in treating infections caused by bacteria or yeasts. This highlights the versatility of benzimidazole derivatives in both anticancer and antibacterial applications (Jianhong, 2006).
Structural and Chemical Properties
The structural analysis of 2-(4-methoxyphenyl)-1H-benzimidazole derivatives has revealed specific molecular interactions that could contribute to their biological activity. These molecules are linked by intermolecular hydrogen bonds, forming chains that may influence their chemical stability and reactivity. Such structural characteristics are crucial for understanding the mechanisms underlying their biological effects (Moreno-Díaz et al., 2006).
Furthermore, the synthesis and biological evaluation of novel analogues of benzimidazole derivatives, such as those targeting phosphatidylinositol 3-kinase (PI3K) inhibitors, have shown significant potency against various cancer cell lines. These studies not only provide insights into the anticancer activity of benzimidazole derivatives but also underscore their potential in designing new therapeutic agents (Rewcastle et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-11-19-16-6-4-3-5-15(16)18-17(19)13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBTHJIFVTTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

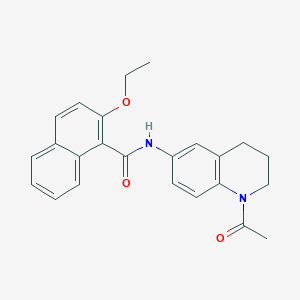
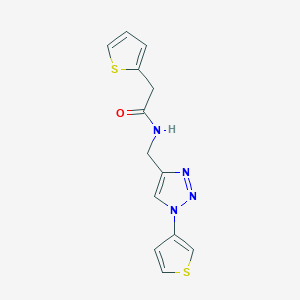
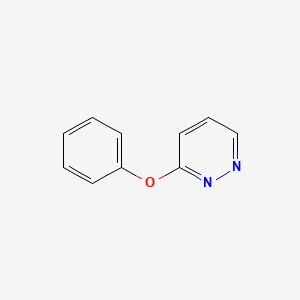
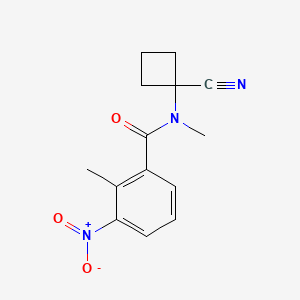
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2931077.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide](/img/structure/B2931079.png)
![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2931083.png)
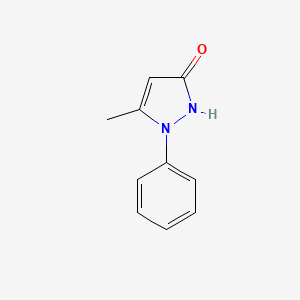
![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)
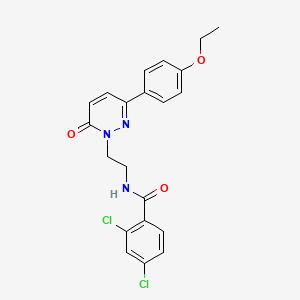
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)